

# An In-depth Technical Guide to the Mass Spectrum of Triphenylamine-d15

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## Compound of Interest

Compound Name: Triphenylamine-d15

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This guide provides a comprehensive analysis of the mass spectrum of **Triphenylamine-d15** (TPA-d15), a deuterated isotopologue of Triphenylamine. The substitution of hydrogen with deuterium atoms makes TPA-d15 a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry and for mechanistic studies of chemical reactions. Understanding its mass spectrometric behavior is crucial for its effective application.

## Predicted Mass Spectrum and Fragmentation

Triphenylamine (TPA) has the chemical formula  $(C_6H_5)_3N$ .<sup>[1]</sup> In **Triphenylamine-d15**, all 15 hydrogen atoms are replaced by deuterium atoms, resulting in the formula  $(C_6D_5)_3N$ . This isotopic substitution leads to a significant shift in the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments.

The monoisotopic mass of non-deuterated Triphenylamine ( $C_{18}H_{15}N$ ) is approximately 245.12 Da.<sup>[2][3]</sup> For **Triphenylamine-d15** ( $C_{18}D_{15}N$ ), the calculated monoisotopic mass is approximately 260.21 Da. This value corresponds to the molecular ion peak ( $[M]^{+\bullet}$ ) expected in the mass spectrum.

Electron ionization (EI) is a common technique that generates characteristic fragmentation patterns.<sup>[3]</sup> For TPA-d15, the primary fragmentation pathways are predicted to involve the cleavage of the carbon-nitrogen bonds, leading to the loss of deuterated phenyl groups.

## Key Predicted Fragments:

- Molecular Ion  $[M]^{+\bullet}$  (m/z 260): This peak represents the intact TPA-d15 molecule that has lost one electron.
- Loss of a Deuterated Phenyl Radical  $[M - \bullet C_6D_5]^+$  (m/z 178): The cleavage of a C-N bond results in the loss of a deuterated phenyl radical ( $\bullet C_6D_5$ ), leading to a highly stable diphenylamino-d10 cation. This is often the most abundant fragment ion (the base peak).
- Deuterated Phenyl Cation  $[C_6D_5]^+$  (m/z 82): The deuterated phenyl group that is lost can also be detected as a cation.
- Loss of Deuterated Benzene  $[M - C_6D_6]^{+\bullet}$  (m/z 176): A rearrangement process can lead to the elimination of a neutral deuterated benzene molecule ( $C_6D_6$ ), resulting in a fragment ion at m/z 176.

## Data Presentation: Predicted Mass Spectrum

The following table summarizes the principal ions expected in the electron ionization mass spectrum of **Triphenylamine-d15**. The relative intensities are predictive and serve to illustrate a typical fragmentation pattern where the most stable fragment forms the base peak.

m/z (Predicted)	Proposed Ionic Formula	Description of Fragment	Relative Intensity (%)
260	$[C_{18}D_{15}N]^{+\bullet}$	Molecular Ion	70
178	$[C_{12}D_{10}N]^+$	Loss of a deuterated phenyl radical ( $\bullet C_6D_5$ )	100
176	$[C_{12}D_9N]^{+\bullet}$	Loss of a deuterated benzene molecule ( $C_6D_6$ )	15
82	$[C_6D_5]^+$	Deuterated phenyl cation	45

## Experimental Protocol

This section outlines a typical protocol for acquiring the mass spectrum of **Triphenylamine-d15** using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

#### A. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **Triphenylamine-d15** in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

#### B. Instrumentation and Conditions

- **Gas Chromatograph (GC):**
  - **Injection Port:** Split/splitless injector, set to 250°C.
  - **Injection Volume:** 1 µL.
  - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
  - **Column:** A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
  - **Oven Program:** Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.
- **Mass Spectrometer (MS):**
  - **Ion Source:** Electron Ionization (EI).
  - **Ion Source Temperature:** 230°C.
  - **Electron Energy:** 70 eV.
  - **Mass Analyzer:** Quadrupole or Time-of-Flight (TOF).
  - **Scan Range:** m/z 40-400.

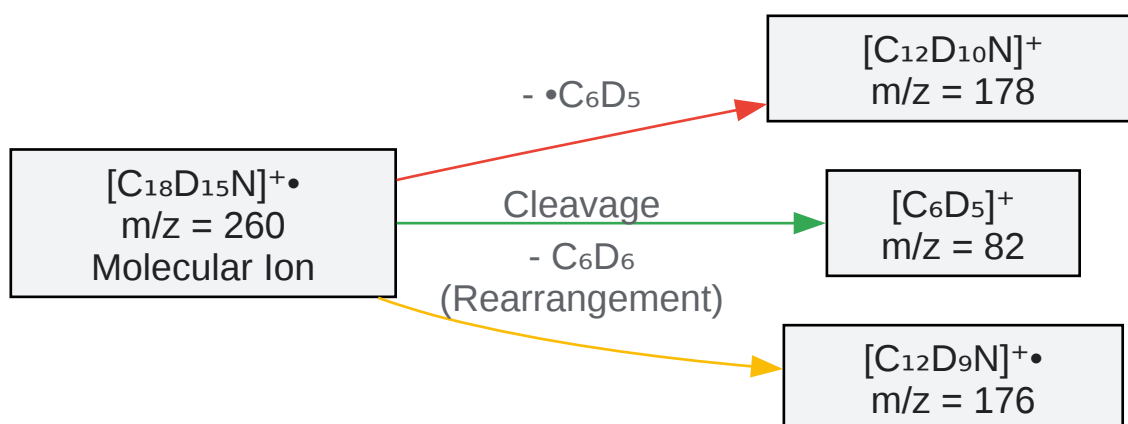
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

### C. Data Acquisition and Analysis

- Acquire the data using the instrument's controlling software.
- Identify the chromatographic peak corresponding to **Triphenylamine-d15**.
- Extract the mass spectrum from this peak, ensuring subtraction of any background ions.
- Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them to the predicted values.

## Visualization of Fragmentation Pathway

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor ion and its products.



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Caption: Fragmentation pathway of **Triphenylamine-d15** under electron ionization.

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## References

- 1. Triphenylamine - Wikipedia [en.wikipedia.org]
- 2. Triphenylamine | (C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenamine, N,N-diphenyl- [webbook.nist.gov]
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